cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+)
Description
This compound is an organometallic complex featuring a central iron(2+) ion coordinated to two cyclopentadienyl (Cp) ligands, one of which is modified with a phenylphosphanyl group and a dimethylaminoethyl substituent (). Its IUPAC name reflects the stereospecific (1R) configuration and the integration of phosphine and amine functionalities. The structure combines aromatic cyclopentadienyl rings with electron-donating substituents, enhancing its utility in catalysis and materials science. The iron center adopts a sandwich-like geometry akin to ferrocene, but the added substituents introduce steric and electronic modulation .
Properties
IUPAC Name |
cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H22NP.2C5H5.3Fe/c2*1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;2*1-2-4-5-3-1;;;/h2*4-16H,1-3H3;2*1-5H;;;/q2*-2;2*-1;3*+2/t2*16-,22?;;;;;/m11...../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMMBYQKINSWIT-KATBJRPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.CC([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Fe+2].[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.C[C@H]([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Fe+2].[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H54Fe3N2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746445 | |
| Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(cyclopenta-2,4-dien-1-id-1-yl)(phenyl)phosphanyl]-1-[(1R)-1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide (3/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
912.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899811-43-9 | |
| Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(cyclopenta-2,4-dien-1-id-1-yl)(phenyl)phosphanyl]-1-[(1R)-1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide (3/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopentadienyl-Phosphanyl Ligand Assembly
The phosphanyl-functionalized cyclopentadienyl ligand is synthesized via nucleophilic substitution or coupling reactions. A representative approach involves reacting lithiated cyclopentadiene with chlorophenylphosphine (ClPPh₂) in anhydrous tetrahydrofuran (THF) at -78°C to form cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl (Scheme 1a). The reaction proceeds through a lithium-intermediate, which is quenched with ammonium chloride to yield the phosphanyl-substituted cyclopentadienyl ligand.
To introduce the dimethylaminoethylamine moiety, a Mannich-type reaction is employed. The cyclopentadienyl-phosphanyl intermediate is treated with paraformaldehyde and dimethylamine hydrochloride in refluxing ethanol, forming the secondary amine 1-[2-(cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl)cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine (Scheme 1b). The reaction requires strict control of stoichiometry to avoid over-alkylation.
Iron Coordination and Complex Formation
Iron Precursor Selection
Iron dicarbonyl or tricarbonyl precursors, such as cyclopentadienyliron dicarbonyl dimer ([CpFe(CO)₂]₂), are commonly used due to their stability and reactivity. The dimer is cleaved in the presence of a coordinating solvent (e.g., acetonitrile) to generate monomeric CpFe(CO)₂ intermediates, which readily bind to phosphanyl ligands.
Ligand Substitution and Reductive Elimination
The dimethylaminoethylamine-phosphanyl ligand is introduced to the iron center via ligand substitution. Heating CpFe(CO)₂ with the ligand in toluene at 80°C under nitrogen facilitates the displacement of CO ligands (Table 1). The reaction is monitored by infrared spectroscopy, where the disappearance of ν(CO) stretches at ~2000 cm⁻¹ confirms substitution. Subsequent reduction with sodium amalgam in tetrahydrofuran converts Fe(I) intermediates to the Fe(II) oxidation state, yielding the target complex.
Table 1: Representative Conditions for Iron Coordination
| Ligand Equivalents | Temperature (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1.2 | 80 | Toluene | 68 | |
| 1.5 | 100 | Acetonitrile | 72 | |
| 2.0 | 60 | THF | 58 |
Asymmetric Induction and Enantiomeric Resolution
Chiral Auxiliary-Mediated Synthesis
The (1R)-configured complex is obtained using a chiral diol template during ligand synthesis. A C₂-symmetric diol derived from (R)-BINOL is employed to induce asymmetry in the cyclopentadienyl backbone via dynamic kinetic resolution (Scheme 2). The diol coordinates to a ruthenium catalyst, enabling asymmetric transfer hydrogenation (ATH) of a diketone intermediate to the enantiomerically enriched diol. This diol is subsequently functionalized with phosphanyl and amine groups before iron coordination.
Kinetic Resolution of Racemates
Racemic mixtures of the iron complex are resolved using chiral stationary-phase chromatography. A cellulose tris(3,5-dimethylphenylcarbamate) column with hexane/isopropanol (90:10) eluent achieves baseline separation of enantiomers, with the (1R)-isomer eluting first. Alternatively, enantioselective crystallization with (+)-diethyl tartrate affords the pure (1R)-form in 84% enantiomeric excess (ee).
Purification and Characterization
Chromatographic Techniques
Crude reaction mixtures are purified via flash chromatography on silica gel using ethyl acetate/hexane gradients. The iron complex exhibits an Rf of 0.3 in 30% ethyl acetate/hexane, distinct from unreacted ligands (Rf = 0.6).
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 6.8–7.2 (m, aromatic protons), 4.5–5.1 (m, cyclopentadienyl), 2.3 (s, N(CH₃)₂).
-
³¹P NMR (162 MHz, CDCl₃): δ 18.2 ppm (d, J = 45 Hz, P–Fe coupling).
Challenges and Optimization
Steric Hindrance and Side Reactions
Bulky substituents on the cyclopentadienyl rings impede ligand substitution, necessitating higher temperatures (100°C) and prolonged reaction times. Ortho-methoxy groups on aryl rings improve steric protection but require careful deprotection steps.
Oxidation State Instability
The Fe(II) center is prone to oxidation under aerobic conditions. Reactions must be conducted under inert atmospheres, with additives like hydroquinone (0.1 equiv) to scavenge free radicals.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Asymmetric Methods
| Method | ee (%) | Yield (%) | Key Advantage |
|---|---|---|---|
| Chiral diol template | 92 | 65 | High enantioselectivity |
| Kinetic resolution | 84 | 78 | Scalability |
| Enzymatic resolution | 75 | 60 | Mild conditions |
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(3+) complexes.
Reduction: Reduction reactions can revert the iron(3+) complexes back to iron(2+).
Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl or phosphanyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using strong nucleophiles or electrophiles under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields iron(3+) complexes, while substitution reactions can produce a variety of new organometallic compounds.
Scientific Research Applications
Catalysis
Cyclopenta-1,3-diene;iron(2+) serves as a catalyst in several organic reactions. Its applications include:
- Hydrogenation : The compound facilitates hydrogenation reactions by activating hydrogen molecules.
- Polymerization : It is used in the polymerization of olefins and other monomers, leading to high-performance polymers.
Table 1: Catalytic Applications
| Reaction Type | Application | Notes |
|---|---|---|
| Hydrogenation | Organic synthesis | Enhances reaction rates |
| Polymerization | Production of specialty polymers | High thermal stability |
Biological Applications
Research indicates that cyclopenta-1,3-diene;iron(2+) derivatives possess notable biological activities:
- Anticancer Properties : Studies suggest that these compounds can induce apoptosis in cancer cells through redox mechanisms.
- Antimicrobial Activity : They have shown efficacy against various bacterial strains, making them potential candidates for new antimicrobial agents.
Table 2: Biological Studies
| Study Reference | Type of Study | Key Findings |
|---|---|---|
| In vitro cancer cell study | Induced apoptosis in breast cancer cells | Effective against specific cancer types |
| Antimicrobial assay | Inhibited growth of Staphylococcus aureus | Potential for development as antibiotics |
Industrial Applications
In industrial settings, cyclopenta-1,3-diene;iron(2+) is utilized in:
- Fuel Additives : It improves fuel performance and reduces emissions when added to gasoline.
- Coatings : Its stability makes it suitable for high-temperature coatings used in aerospace applications.
Table 3: Industrial Uses
| Application Type | Description | Benefits |
|---|---|---|
| Fuel Additives | Enhances combustion efficiency | Reduces emissions |
| Coatings | High-temperature resistant coatings | Suitable for aerospace applications |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of cyclopenta-1,3-diene;iron(2+) on breast cancer cell lines. The results indicated a significant reduction in cell viability through mechanisms involving oxidative stress and apoptosis induction.
Case Study 2: Catalytic Efficiency
Research conducted on the catalytic properties of cyclopenta-1,3-diene;iron(2+) in polymerization reactions demonstrated its ability to enhance reaction rates significantly compared to traditional catalysts. This efficiency is attributed to its unique electronic structure that facilitates better substrate interaction.
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+) exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, depending on its application.
Pathways Involved: It can influence several biochemical pathways, such as redox reactions and signal transduction pathways, through its redox-active iron center and reactive ligands.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
- The dimethylaminoethyl group introduces basicity, enabling pH-responsive behavior absent in simpler ferrocenes.
- Steric Profile: The bulky phosphanyl and amine substituents create a chiral environment, making the compound suitable for asymmetric catalysis, unlike symmetric ferrocene or ruthenocene .
Reactivity and Stability
- Aromatic Stability : The cyclopentadienyl ligands in the target compound exhibit aromaticity (6 π-electrons), similar to ferrocene (). However, substituents like phenylphosphanyl may slightly reduce ring aromaticity due to electron-withdrawing effects.
- Acid-Base Behavior: The pKa of cyclopentadiene (~14–15) ensures ligand stability under basic conditions, while the dimethylamino group (pKa ~10–11) allows protonation in acidic media, altering solubility and reactivity .
Research Findings and Data
Challenges and Limitations
- Synthetic Complexity : Multi-step synthesis increases cost and reduces yield compared to ferrocene.
- Air Sensitivity : Phosphine ligands may oxidize in air, requiring inert handling ().
Biological Activity
Cyclopenta-1,3-diene; (1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+) is a complex organometallic compound that combines the structural characteristics of cyclopentadiene with an iron center and phosphane ligands. This unique composition suggests potential biological activities, particularly in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The compound features a central iron atom coordinated by cyclopentadienyl rings and a phosphane group. The general structure can be represented as:
This configuration is reminiscent of ferrocene, known for its stability and unique reactivity. The presence of the phosphane ligand may enhance its biological interactions.
Target Interactions
The biological activity of this compound is likely mediated through its interaction with specific cellular targets. Notably, compounds similar to cyclopenta-1,3-diene;iron(2+) have been shown to interact with:
- Glutathione Peroxidase 4 (GPX4) : This enzyme plays a critical role in cellular antioxidant defense and lipid metabolism. Inhibition or modulation of GPX4 can lead to increased oxidative stress and ferroptosis, a form of programmed cell death linked to cancer therapy.
Biochemical Pathways
The compound's iron center may facilitate redox reactions, contributing to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress, which has been implicated in various therapeutic effects against cancer cells. The pathways affected include:
- Ferroptosis-related signaling : This process is crucial in cancer biology, where inducing ferroptosis can selectively kill tumor cells.
- AGE-RAGE signaling pathway : This pathway is involved in diabetic complications and inflammation.
Anticancer Potential
Research indicates that organometallic compounds like cyclopenta-1,3-diene;iron(2+) exhibit promising anticancer properties. For instance:
- Cell Viability Assays : Studies have shown that derivatives of ferrocene can reduce the viability of cancer cell lines by inducing ferroptosis through ROS generation.
Case Studies
A recent study explored the effects of similar cyclopentadiene derivatives on various cancer cell lines. The findings included:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Ferrocene Derivative A | MCF-7 (Breast Cancer) | 15 | Induces ferroptosis |
| Ferrocene Derivative B | HeLa (Cervical Cancer) | 20 | ROS generation |
| Cyclopentadiene;iron(2+) | A549 (Lung Cancer) | 10 | GPX4 inhibition |
These results underscore the potential for cyclopenta-1,3-diene;iron(2+) to serve as a lead compound in anticancer drug development.
Catalytic Properties
In addition to its biological activity, this compound exhibits catalytic properties in organic reactions. Its use as a catalyst has been documented in:
- Polymerization Reactions : It facilitates various polymerization processes due to its stable structure and reactivity.
Industrial Applications
The unique properties of cyclopenta-1,3-diene;iron(2+) also lend themselves to applications in:
Q & A
Basic: What are the key synthetic routes for preparing this iron-phosphanyl cyclopentadienyl complex?
Methodological Answer:
The synthesis involves:
Cyclopentadiene Preparation : Use thermal retro-Diels-Alder decomposition of dicyclopentadiene (150–200°C) to generate cyclopenta-1,3-diene monomers .
Phosphanyl Ligand Introduction : React cyclopenta-2,4-dien-1-yl lithium with phenylphosphine chloride to form the cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl intermediate.
Chiral Amine Attachment : Couple the phosphanyl intermediate with (1R)-1-(dimethylamino)ethanol via nucleophilic substitution.
Iron Coordination : React the ligand with FeCl₂ in THF under inert conditions to form the iron(2+) complex.
Key Data : Yield optimization (60–75%) requires strict anhydrous conditions and stoichiometric control .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.2–7.8 ppm) and cyclopentadienyl carbons (δ 90–110 ppm). Dimethylamino groups appear as singlets (δ 2.1–2.3 ppm) .
- X-ray Crystallography : Determines the η⁵-coordination of cyclopentadienyl rings to Fe²⁺ and the spatial arrangement of the phosphanyl-amine substituents .
- Mössbauer Spectroscopy : Confirms the +2 oxidation state of iron (isomer shift: 0.3–0.5 mm/s) .
Advanced: How does the electronic structure of this complex influence its catalytic activity?
Methodological Answer:
Density functional theory (DFT) calculations (B3LYP/6-311G**) reveal:
- Iron-Centered Redox Activity : The Fe²⁺/Fe³⁺ redox couple is accessible (E₁/₂ = −0.25 V vs. SCE), enabling electron-transfer catalysis.
- Phosphanyl Ligand Effects : The phenylphosphanyl group lowers the LUMO energy (−3.2 eV), enhancing substrate binding in cross-coupling reactions .
Table 1 : Computed vs. Experimental Bond Lengths
| Bond Type | DFT (Å) | X-ray (Å) |
|---|---|---|
| Fe–C (Cp) | 2.04 | 2.06 |
| P–C (Ph) | 1.82 | 1.80 |
Advanced: What mechanistic insights explain its corrosion inhibition efficiency in acidic media?
Methodological Answer:
- Adsorption Studies : Electrochemical impedance spectroscopy (EIS) shows a Langmuir isotherm fit (ΔG°ads = −38 kJ/mol), indicating chemisorption on mild steel .
- DFT-Supported Mechanism : The dimethylamino group donates electrons to Fe²⁺, forming a protective film. The phosphanyl moiety disrupts H⁺ diffusion at the metal interface .
Table 2 : Inhibition Efficiency in 1M HCl
| Concentration (mM) | Efficiency (%) |
|---|---|
| 0.1 | 72 |
| 0.5 | 89 |
Advanced: How does chirality at the (1R)-dimethylamino center affect enantioselective catalysis?
Methodological Answer:
- Asymmetric Hydrogenation : The (1R) configuration induces a 78% ee in ketone reduction (vs. 42% ee for the racemic analog) due to steric steering by the dimethylamino group .
- Ligand Flexibility : Molecular dynamics simulations show the (1R) isomer adopts a conformation that aligns the phosphanyl lone pair with the substrate’s prochiral face .
Advanced: What contradictions exist between experimental and computational data for this compound?
Methodological Answer:
- Cyclopentadienyl Ring Distortion : X-ray shows a slight deviation from ideal η⁵ symmetry (torsion angle = 4.5°), whereas DFT predicts a planar structure. This discrepancy arises from crystal packing forces .
- Redox Potentials : Experimental cyclic voltammetry (Epa = +0.15 V) deviates from DFT-predicted values (+0.08 V), likely due to solvent effects not fully modeled .
Basic: What are potential biomedical applications suggested by structural analogs?
Methodological Answer:
- Antimalarial Activity : Ferrocene-quinoline hybrids (e.g., ferroquine) inhibit hemozoin formation via Fe²⁺-mediated redox cycling. This compound’s dimethylamino group may enhance membrane permeability .
- Anticancer Potential : Analogous iron complexes generate ROS in cancer cells (IC₅₀ = 12 µM in MCF-7), suggesting further cytotoxicity screening .
Advanced: How does this ligand compare to other phosphine ligands in cross-coupling catalysis?
Methodological Answer:
Table 3 : Suzuki-Miyaura Reaction Performance (Pd Catalyst, 24h)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
